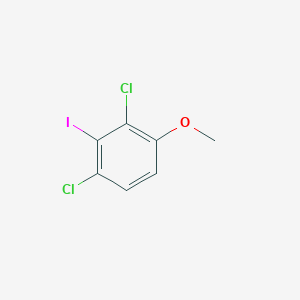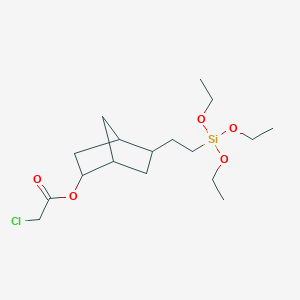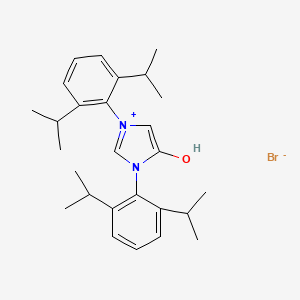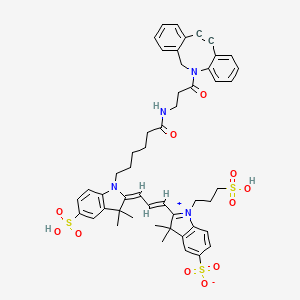
Cerium(III) bis(trifluoromethanesulfonyl)imide, 98%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cerium(III) bis(trifluoromethanesulfonyl)imide is a chemical compound with the molecular formula C6CeF18N3O12S6 . It is a white to almost white powder or crystal . It is also known by the synonyms Bis(trifluoromethanesulfonyl)imide Cerium(III) Salt and Cerium(III) Triflimide .
Physical and Chemical Properties Analysis
Cerium(III) bis(trifluoromethanesulfonyl)imide is a solid at 20 degrees Celsius . It should be stored under inert gas . It is hygroscopic, meaning it readily absorbs moisture from the environment .Aplicaciones Científicas De Investigación
Electrochemistry and Ionic Liquids
Cerium(III) bis(trifluoromethanesulfonyl)imide plays a significant role in the field of electrochemistry, particularly in the study of redox reactions within ionic liquids. For instance, research on the thermodynamics and electron transfer kinetics of the [CeCl6]2–/3– redox reaction in bis(trifluoromethanesulfonyl)imide-based room temperature ionic liquids reveals the stability and electrochemical properties of cerium complexes, which are crucial for applications in spent nuclear fuel processing and organic synthesis (Chou et al., 2019).
Separation Processes
The compound is also utilized in separation processes, exemplified by a study demonstrating the efficient separation of cerium(III) from other lanthanides through oxidation and liquid-liquid extraction in ionic liquids. This showcases the application of cerium(III) bis(trifluoromethanesulfonyl)imide in selective metal recovery and purification techniques (Gras et al., 2017).
Material Science
In material science, cerium(III) bis(trifluoromethanesulfonyl)imide contributes to the development of novel materials, such as in the synthesis of liquid crystalline 1-alkyl-3-methylimidazolium salts, where it affects the thermotropic phase behavior and structural characteristics of these materials. This research underlines the impact of the compound on advancing materials with potential applications in electronics and optoelectronics (Bradley et al., 2002).
Catalysis
The compound is pivotal in catalysis, as evidenced by its use in enhancing the catalytic activity of ytterbium(III) and yttrium(III) complexes in Diels-Alder reactions. This highlights its utility in improving the efficiency of chemical transformations, which is beneficial for industrial and pharmaceutical synthesis processes (Mikami et al., 1998).
Energy Storage
In the realm of energy storage, cerium(III) bis(trifluoromethanesulfonyl)imide is explored for its contributions to high conductivity molten salts, which are critical for the development of electrolytes in batteries. The research on these novel salts showcases the potential of the compound in enhancing the performance and safety of energy storage devices (McFarlane et al., 2000).
Safety and Hazards
Cerium(III) bis(trifluoromethanesulfonyl)imide is classified as dangerous. It causes severe skin burns and eye damage . Precautionary measures include not breathing dusts or mists, washing skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and storing it locked up .
Propiedades
IUPAC Name |
bis(tert-butylsulfonyl)azanide;cerium(3+) |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C8H18NO4S2.Ce/c3*1-7(2,3)14(10,11)9-15(12,13)8(4,5)6;/h3*1-6H3;/q3*-1;+3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNGRRVFVNJGCCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)[N-]S(=O)(=O)C(C)(C)C.CC(C)(C)S(=O)(=O)[N-]S(=O)(=O)C(C)(C)C.CC(C)(C)S(=O)(=O)[N-]S(=O)(=O)C(C)(C)C.[Ce+3] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H54CeN3O12S6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
909.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[S(R)]-N-[(1R)-1-[2-(Diphenylphosphino)phenyl]ethyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6292430.png)








![Ethyl 4-(4-bromophenoxy)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B6292475.png)

![Bis[2-[2-(2-chloroethoxy)ethoxy]ethyl]ether](/img/structure/B6292508.png)


